![molecular formula C20H16N2O2 B2438407 2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile CAS No. 414897-69-1](/img/structure/B2438407.png)
2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
“2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile” is a chemical compound. It is a derivative of 2-amino-4H-pyran-3-carbonitrile, which is a structural core motif that has received increasing attention due to its potential pharmacological properties .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
In the title compound, both six-membered rings of the fused heterocyclic system display envelope conformations . The two carbon atoms bearing the methyl groups and the naphthyl substituent both lie outside the planes of the other atoms of each ring .Chemical Reactions Analysis
The reaction of this compound with other reagents can lead to various transformations. For example, the reaction of the dimedone with naphthyl-methylenecyanothioacetamide produced a condensed pyran nitrile .Scientific Research Applications
- Researchers have successfully synthesized 2-amino-4H-benzo[b]pyran derivatives using an eco-friendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst. This one-pot multicomponent reaction involves grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature. The resulting pyran derivatives exhibit excellent yields, high purity, and broad functional group tolerance .
Multicomponent Synthesis of 2-Amino-4H-benzo[b]pyrans
Future Directions
properties
IUPAC Name |
2-amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-11-15-18(14-9-8-12-4-1-2-5-13(12)10-14)19-16(23)6-3-7-17(19)24-20(15)22/h1-2,4-5,8-10,18H,3,6-7,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBBDSJZFVDPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
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